Glucocheirolin (3-(methylsulfonyl)propyl glucosinolate) is a specialized aliphatic glucosinolate characterized by its fully oxidized sulfonyl (-SO2-) side chain. Primarily sourced from Erysimum and Cheiranthus species, it serves as a critical high-purity analytical reference standard for plant metabolomics and chemotaxonomic profiling. Beyond analytical applications, it is highly valued as a stable biochemical precursor to cheirolin (3-(methylsulfonyl)propyl isothiocyanate). In procurement contexts, glucocheirolin is selected over more common glucosinolates when researchers require an enzymatically triggerable precursor that yields a non-volatile, solid isothiocyanate, ensuring reproducible dosing in long-term antimicrobial, biofumigation, and Nrf2-mediated phase II enzyme induction assays [1].
Substituting glucocheirolin with closely related in-class analogs, such as glucoiberin (the sulfinyl equivalent) or sinigrin (an alkenyl benchmark), fundamentally compromises assay reproducibility and analytical accuracy. The oxidation state of the sulfur atom in the side chain strictly governs the physical handling properties of the downstream isothiocyanate. While sinigrin yields allyl isothiocyanate (AITC)—a highly volatile liquid prone to rapid evaporative loss—glucocheirolin hydrolyzes into cheirolin, a stable solid at room temperature with distinct aqueous solubility and near-zero volatility. In analytical workflows, substituting glucocheirolin with glucoiberin leads to misidentification due to a 16 Da mass difference. In bioassays, generic substitution results in inconsistent dosing over time, altered phase partitioning, and skewed structure-activity relationships in phase II detoxification models [1].
In high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) profiling of Brassicaceae extracts, precise mass differentiation is required to avoid misidentifying closely related aliphatic glucosinolates. Glucocheirolin provides a distinct exact mass [M-H]- of 438.0198, clearly resolving it from its sulfinyl analog, glucoiberin, which presents at 422.0249. This 16 Da difference, corresponding to the additional oxygen atom in the sulfonyl group, ensures absolute peak assignment and prevents cross-contamination of quantification data in metabolomic studies [1].
| Evidence Dimension | Exact Mass [M-H]- (m/z) |
| Target Compound Data | 438.0198 (Glucocheirolin) |
| Comparator Or Baseline | 422.0249 (Glucoiberin) |
| Quantified Difference | 16 Da mass shift |
| Conditions | Negative ion mode LC-MS/MS analysis of plant extracts |
Procuring the exact glucocheirolin standard is mandatory for the accurate calibration and validation of LC-MS/MS methods targeting fully oxidized aliphatic glucosinolates.
For in vitro and agricultural bioassays requiring prolonged exposure to isothiocyanates, the volatility of the active compound dictates dosing accuracy. The enzymatic hydrolysis of glucocheirolin yields cheirolin, which crystallizes as a stable solid with a melting point of 47-48 °C and exhibits low vapor pressure. In contrast, the hydrolysis of the common substitute sinigrin produces allyl isothiocyanate (AITC), a highly volatile liquid that rapidly evaporates from open or semi-permeable assay systems. This physical stability allows glucocheirolin-derived cheirolin to maintain constant effective concentrations in aqueous or semi-aqueous media over extended incubation periods without the rapid evaporative loss characteristic of AITC [1].
| Evidence Dimension | Physical state and volatility of hydrolysis product |
| Target Compound Data | Solid (mp 47-48 °C), low volatility (Cheirolin from Glucocheirolin) |
| Comparator Or Baseline | Volatile liquid with high vapor pressure (AITC from Sinigrin) |
| Quantified Difference | Solid vs. volatile liquid phase at standard assay temperatures (20-25 °C) |
| Conditions | Standard laboratory handling and long-term in vitro incubation |
Buyers conducting long-term cell culture or biofumigation assays must select glucocheirolin to ensure reproducible, evaporation-resistant dosing of the active isothiocyanate.
Glucocheirolin is highly effective as a precursor for generating fungitoxic agents against plant pathogens. When subjected to myrosinase hydrolysis, the resulting products from glucocheirolin demonstrate potent antifungal activity, achieving 50% inhibition of fungal growth (EC50) at concentrations of approximately 0.1 mg/mL against species such as Fusarium culmorum. Crucially, the intact, unhydrolyzed glucocheirolin exhibits 0% fungitoxic activity, establishing it as a perfectly stable, inert prodrug until enzymatic activation is triggered. This performance provides a reliable baseline for controlled-release biofumigation studies, avoiding the premature degradation seen in less stable glucosinolate extracts [1].
| Evidence Dimension | Fungal growth inhibition (EC50) |
| Target Compound Data | ~0.1 mg/mL (Hydrolyzed Glucocheirolin) |
| Comparator Or Baseline | >10 mg/mL / No activity (Intact Glucocheirolin baseline) |
| Quantified Difference | Complete activation from 0% to 50% inhibition at 0.1 mg/mL upon hydrolysis |
| Conditions | In vitro assay against Fusarium culmorum with myrosinase activation |
Procuring glucocheirolin provides researchers with a highly stable, enzymatically triggerable antimicrobial precursor for developing controlled-release agricultural treatments.
Directly downstream of its unique LC-MS/MS mass signature (438.0198 m/z), glucocheirolin is an essential procurement item for analytical laboratories profiling the 'glucosinoloma' of cruciferous vegetables, Erysimum species, and broccoli sprouts. It serves as a primary calibration standard to distinguish fully oxidized sulfonyl glucosinolates from their sulfinyl counterparts, ensuring accurate quantification for nutritional and agricultural phenotyping [1].
Because its hydrolysis product, cheirolin, is a low-volatility solid rather than a highly volatile liquid (unlike AITC from sinigrin), glucocheirolin is the preferred precursor for long-term antimicrobial and fungitoxic assays. It allows researchers to evaluate the efficacy of isothiocyanates against soil-borne pathogens like Fusarium without the confounding variable of rapid evaporative loss during the incubation period [2].
In cancer chemoprevention and toxicology research, glucocheirolin is utilized to study the specific Nrf2-inducing properties of the sulfonyl group. By comparing its downstream effects to those of sulfinyl-containing compounds like glucoraphanin or glucoiberin, researchers can map how the fully oxidized state of the sulfur side-chain influences electrophilic reactivity, cellular uptake, and the subsequent upregulation of phase II detoxification enzymes [3].